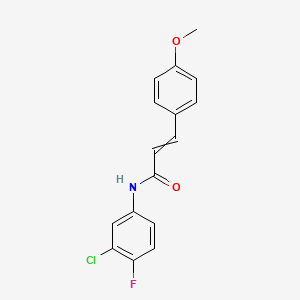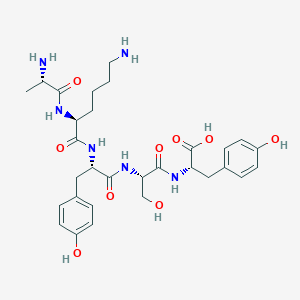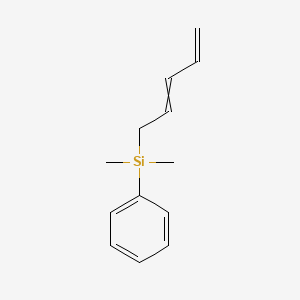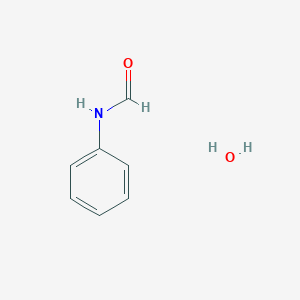
N-Phenylformamide--water (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Phenylformamide can be synthesized through several methods. One common approach involves the reaction of aniline with formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds as follows: [ \text{C6H5NH2} + \text{HCOOH} \rightarrow \text{C6H5NHCHO} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the synthesis of N-Phenylformamide often employs catalysts to enhance reaction efficiency and yield. Sulfonated rice husk ash (RHA-SO3H) has been reported as an effective catalyst for the N-formylation of aniline using formic acid under solvent-free conditions . This method is advantageous due to its simplicity, high yield, and reusability of the catalyst.
Analyse Chemischer Reaktionen
Types of Reactions: N-Phenylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce N-phenylformamide oxides.
Reduction: Reduction reactions can convert it to N-phenylmethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-phenylformamide oxides.
Reduction: N-phenylmethylamine.
Substitution: Various substituted anilines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Phenylformamide–water (1/1) has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: N-Phenylformamide derivatives are explored for their potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of N-Phenylformamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity towards specific targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
N-Methylformamide: Similar in structure but with a methyl group instead of a phenyl group.
N,N-Dimethylformamide: Contains two methyl groups attached to the nitrogen atom.
N-Phenylacetamide: Similar structure but with an acetyl group instead of a formyl group.
Uniqueness: N-Phenylformamide is unique due to its specific formyl group attached to the aniline, which imparts distinct chemical and physical properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
245114-31-2 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
N-phenylformamide;hydrate |
InChI |
InChI=1S/C7H7NO.H2O/c9-6-8-7-4-2-1-3-5-7;/h1-6H,(H,8,9);1H2 |
InChI-Schlüssel |
DOSNDMCFVLLUTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC=O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)


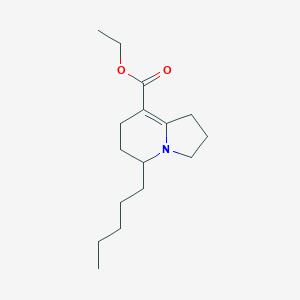

![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
![7,7-Diphenylbicyclo[4.1.0]heptan-2-one](/img/structure/B14253375.png)
![4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B14253386.png)
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]-](/img/structure/B14253393.png)

